N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate

Description

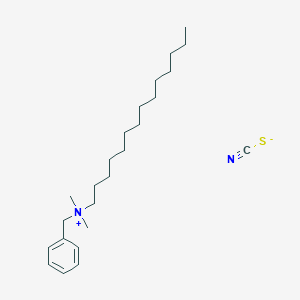

N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate is a quaternary ammonium salt characterized by a 14-carbon alkyl chain (tetradecan), a benzyl group, two methyl substituents on the nitrogen atom, and a thiocyanate (SCN⁻) counterion. Structurally, it belongs to the family of cationic surfactants and antimicrobial agents, sharing similarities with benzalkonium chloride (BAC) derivatives. Its synthesis typically involves quaternization of a tertiary amine precursor with benzyl halides, followed by anion exchange to incorporate thiocyanate .

Properties

CAS No. |

51529-19-2 |

|---|---|

Molecular Formula |

C24H42N2S |

Molecular Weight |

390.7 g/mol |

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;thiocyanate |

InChI |

InChI=1S/C23H42N.CHNS/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;2-1-3/h15-17,19-20H,4-14,18,21-22H2,1-3H3;3H/q+1;/p-1 |

InChI Key |

QESZWACTDRITBP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate typically involves the quaternization of N,N-dimethyltetradecylamine with benzyl chloride, followed by the introduction of the thiocyanate anion. The reaction conditions often include:

Solvent: Anhydrous solvents such as acetonitrile or ethanol.

Temperature: Moderate temperatures around 50-70°C.

Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: High-purity N,N-dimethyltetradecylamine and benzyl chloride.

Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.

Purification: Techniques such as crystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles.

Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding amine and thiocyanic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium cyanide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used, such as benzyl alcohol or benzylamine.

Oxidation: Benzaldehyde or benzoic acid.

Hydrolysis: N,N-dimethyltetradecylamine and thiocyanic acid.

Scientific Research Applications

N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate has diverse applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in studies of membrane proteins due to its surfactant properties.

Medicine: Investigated for its antimicrobial activity against various pathogens.

Industry: Utilized in formulations of detergents and disinfectants.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of cellular contents and eventual cell death. The benzyl group enhances its ability to penetrate lipid membranes, making it effective against a wide range of microorganisms.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*[Ni(dmit)₂]⁻ = (2-thioxo-1,3-dithiole-4,5-dithiolato-κ²S⁴,S⁵)nickelate(III).

Key Observations :

- Alkyl Chain Length : The tetradecan chain (C14) offers intermediate hydrophobicity compared to BAC12 (C12) and the octadecan (C18) nickelate complex. Longer chains enhance lipid solubility and membrane disruption, critical for antimicrobial activity .

- Counterion Influence : Thiocyanate (SCN⁻) may improve solubility in polar solvents compared to chloride (Cl⁻), while the nickelate anion introduces redox activity and conductivity .

Physicochemical Properties

- NMR Signatures : Benzyl group protons in analogous compounds resonate at δ 4.34–4.91 ppm (¹H-NMR), while thiocyanate carbons appear near δ 129 ppm (¹³C-NMR) . The tetradecan chain’s methylene protons would exhibit characteristic signals at δ 1.2–1.4 ppm.

- Crystallography: The octadecan nickelate complex crystallizes in a triclinic system (space group P1) with significant S···S and Ni···S interactions, suggesting that the target compound’s thiocyanate counterion may facilitate similar non-covalent interactions .

Biological Activity

N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate is a quaternary ammonium compound with significant biological activity. This article explores its properties, mechanisms of action, and implications for various applications based on diverse research findings.

- Molecular Formula : C23H42N2S

- Molecular Weight : 394.64 g/mol

- CAS Number : 51529-19-2

This compound is characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom, which contributes to its surfactant properties and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily due to its surfactant nature. The following mechanisms have been identified:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to the disruption of microbial cell membranes. This is a common mechanism among quaternary ammonium compounds (QACs), resulting in cell lysis and death of bacteria and fungi .

- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various pathogens. Its effectiveness varies with concentration, with lower concentrations inhibiting growth and higher concentrations leading to cell death .

- Cytotoxic Effects : Research has shown that exposure to this compound can lead to cytotoxic effects in mammalian cells, particularly at higher concentrations. These effects include disruption of cellular functions and potential damage to DNA .

Toxicological Studies

Toxicological assessments reveal important safety considerations:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antifungal Activity : A study demonstrated that the compound effectively inhibited the growth of Physalospora vaccinii, a fungal pathogen affecting cranberries, at concentrations as low as 100 ppm .

- Microbial Inhibition : Research indicates that the compound can significantly reduce microbial load in various settings, making it a candidate for disinfectant formulations .

- Environmental Impact : Investigations into the environmental fate of QACs like this compound highlight concerns regarding their persistence and potential ecological toxicity, particularly in aquatic environments .

Data Summary Table

| Property/Activity | Findings |

|---|---|

| Antimicrobial Efficacy | Effective against multiple pathogens |

| Membrane Disruption | Induces cell lysis in bacteria |

| Acute Toxicity (LD50) | Varies; related compounds show significant toxicity |

| Cytotoxic Effects | Observed in mammalian cells at high concentrations |

| Environmental Persistence | Concerns over bioaccumulation |

Q & A

Q. What experimental techniques are recommended for determining the crystal structure of N-Benzyl-N,N-dimethyltetradecan-1-aminium thiocyanate?

Single-crystal X-ray diffraction is the primary method, as it provides precise data on unit cell parameters (e.g., space group P21/n or P1), hydrogen-bonding networks, and anion-cation interactions. Key metrics include radiation type (MoKα), temperature (293 K), and refinement parameters (R factor ≤0.048). For thiocyanate bonding mode confirmation, complement with Hirshfeld surface analysis to map intermolecular contacts like N–H⋯S or S⋯S interactions .

Q. How can synthetic routes for this compound be optimized?

The synthesis typically involves quaternization of tetradecan-1-amine with benzyl halides or thiocyanate salts under basic conditions. Critical parameters include reaction temperature (ambient to reflux), solvent polarity, and stoichiometric control of the thiocyanate anion. Purification via recrystallization from polar aprotic solvents (e.g., acetonitrile) enhances yield .

Q. What analytical methods validate the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): Confirm alkyl chain integrity and quaternary ammonium signals (δ ~3.3 ppm for N–CH3).

- Mass Spectrometry (MS): Verify molecular ion peaks (m/z ~368 for the cation).

- Elemental Analysis: Ensure compliance with theoretical C, H, N, S percentages .

Advanced Research Questions

Q. How do thiocyanate counterions influence the compound’s supramolecular packing compared to chloride analogs?

Thiocyanate anions participate in distinct non-covalent interactions (e.g., S⋯S contacts in [Ni(dmit)₂]⁻ complexes) vs. chloride’s stronger ionic bonds. X-ray data show elongated c-axis dimensions (27.778 Å) in thiocyanate salts due to anion size and flexibility, whereas chloride analogs exhibit tighter packing (e.g., V = 94.670 ų). Use comparative Hirshfeld analyses to quantify interaction differences .

Q. How can contradictions in reported hydrogen-bonding motifs (N–H⋯S vs. N–H⋯N) be resolved?

Contradictions arise from anion orientation variability and crystal symmetry. Employ temperature-dependent crystallography to assess thermal motion effects. Pair with FT-IR spectroscopy (C≡N stretch ~2050 cm⁻¹) to distinguish thiocyanate bonding modes (M–SCN vs. M–NCS). Quantitative comparison using reference data (e.g., cyclohexyl ammonium thiocyanate) reduces ambiguity .

Q. What strategies validate thiocyanate quantification in complex matrices (e.g., biological or environmental samples)?

- Spike Recovery Tests: Add known thiocyanate concentrations to samples and measure recovery rates (target: 98–102%) using ion chromatography or UV-Vis.

- Statistical Validation: Apply ANOVA and t-tests to compare treated/untreated groups, ensuring p < 0.05 for significance. Use internal standards (e.g., 4.8–5.4 mg/L thiocyanate) to calibrate analytical precision .

Q. How does structural modification (e.g., nitro-substitution on the benzyl group) alter biological activity?

Introducing electron-withdrawing groups (e.g., –NO₂) enhances antimicrobial potency by increasing cation lipophilicity. Compare MIC values against E. coli or S. aureus for the parent compound vs. analogs. Use logP calculations and membrane permeability assays to correlate structure-activity relationships .

Methodological Challenges

Q. What are the limitations of using FT-IR alone to assign thiocyanate bonding modes?

FT-IR identifies ν(C≡N) and ν(C–S) stretches but cannot resolve ambidentate behavior (e.g., bridging SCN⁻). Combine with X-ray crystallography and computational modeling (DFT) to confirm coordination geometry. Reference databases (e.g., Baer & Pike’s ligand assignments) improve accuracy .

Q. How to address discrepancies in Z-values (molecules per unit cell) across crystallographic studies?

Discrepancies arise from solvent inclusion or polymorphism. Perform solvent-screening experiments and differential scanning calorimetry (DSC) to identify polymorphic forms. Refinement with PLATON’s SQUEEZE algorithm accounts for disordered solvent molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.